8-Methyl-5-nitroquinoline

Vue d'ensemble

Description

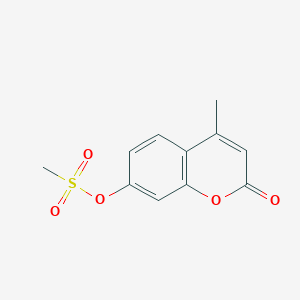

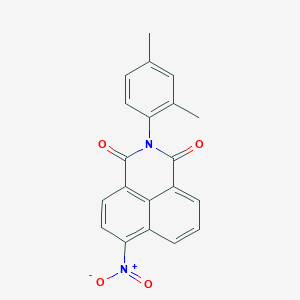

8-Methyl-5-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8N2O2 . It has a molecular weight of 188.187 .Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

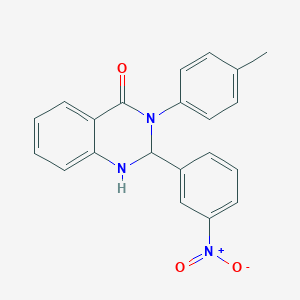

Cytotoxicity and Metabolic Activation in Cancer Research : 8Me5NQ has been studied for its cytotoxic potency under hypoxic conditions, commonly found in tumor microenvironments. The compound exhibits enhanced cytotoxicity in hypoxic cells, suggesting its potential use in targeting tumor cells that thrive in low oxygen conditions. The mechanism of toxicity is believed to be bioreductive alkylation (Siim, Atwell, & Wilson, 1994).

Synthesis and Characterization in Chemistry : 8Me5NQ and its derivatives have been synthesized and characterized for various applications. This includes the study of divalent transition metal complexes of 8-hydroxyquinoline derivatives, indicating their potential in antimicrobial activities (Patel & Patel, 2017).

Photochemical Studies : The photochemical properties of 8-hydroxy-5-nitroquinoline have been investigated, revealing insights into its excited state proton transfer in the triplet state. This research is significant in understanding the photosensitivity and potential therapeutic applications of the compound (Wang et al., 2022).

Corrosion Inhibition : 8-hydroxyquinoline derivatives have been synthesized and studied for their role as corrosion inhibitors for mild steel in acidic environments. This research has implications in materials science, particularly in the development of new corrosion inhibitors (Rbaa et al., 2019).

Anticancer Research : Nitroxoline (8-hydroxy-5-nitroquinoline) has been compared with other analogues for its anticancer activity. It exhibits potent anticancer properties, potentially more effective and less neurotoxic than other congeners due to its lack of zinc ionophore activity (Jiang et al., 2011).

Metallic Ion Sensitivity and Selectivity : The sensitivity and selectivity of 5-Methyl-7-nitroso-8-hydroxyquinoline towards various metallic ions have been explored, demonstrating its potential use in metal ion detection and chelation therapy (Hollingshead, 1955).

Mécanisme D'action

Target of Action

8-Methyl-5-nitroquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been found to impact a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives have been found to have a wide range of biological and pharmaceutical activities .

Safety and Hazards

Orientations Futures

Understanding the photochemistry of nitroquinoline derivatives is critical in order to improve the design of new related drugs and help minimize the photo side-effects within such a class of drugs . The intramolecular excited state proton transfer of hydroxyl-quinolines in an aprotic polar solvent has been observed, which could influence future research directions .

Analyse Biochimique

Biochemical Properties

8-Methyl-5-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form complexes with metal ions such as copper, zinc, and iron, which can influence its reactivity and interactions within biological systems . These metal complexes can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, this compound can interact with nucleic acids, potentially intercalating between DNA bases and affecting DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By generating ROS, this compound can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, the compound’s interaction with DNA can result in genotoxic effects, potentially leading to mutations and disruptions in normal cell function . These effects are particularly relevant in cancer research, where this compound is studied for its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of metal complexes, which can catalyze redox reactions and generate ROS . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other replication machinery . This can lead to the inhibition of DNA synthesis and cell cycle arrest, ultimately resulting in cell death. The compound may also inhibit specific enzymes involved in DNA repair, further exacerbating its genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic cellular damage, which can lead to alterations in cellular function and viability . These temporal effects are critical for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects . At higher doses, this compound can induce significant toxic effects, including severe oxidative stress, organ damage, and even mortality . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can undergo reduction and conjugation reactions, facilitated by enzymes such as cytochrome P450 and glutathione S-transferase . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity or toxicity. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can affect its activity and function, as well as its potential to cause cellular damage.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of ROS . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and its potential effects on cellular health.

Propriétés

IUPAC Name |

8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAHJWKYOSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289100 | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64976-62-1 | |

| Record name | 64976-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)

![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)